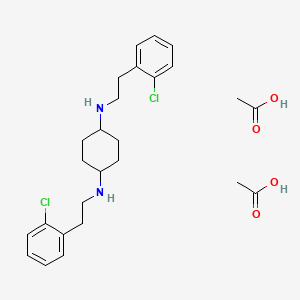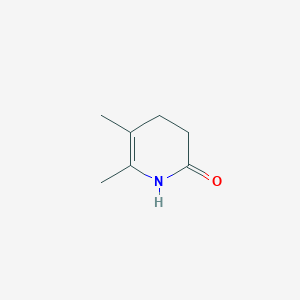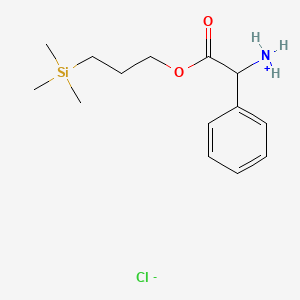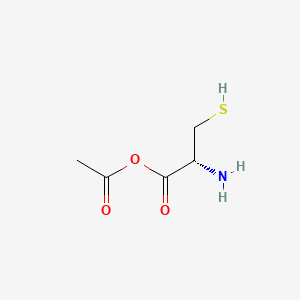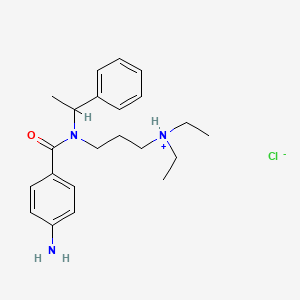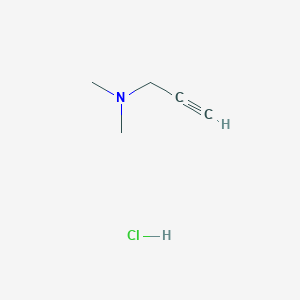
N,N-Dimethylprop-2-yn-1-amine--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylprop-2-yn-1-amine–hydrogen chloride (1/1) is a chemical compound with the molecular formula C5H9N·HCl. It is also known as N,N-dimethyl-2-propyn-1-amine hydrochloride. This compound is a derivative of propargylamine and is characterized by the presence of a dimethylamino group attached to a propynyl chain. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethylprop-2-yn-1-amine can be synthesized through the reaction of propargyl chloride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like tetrahydrofuran (THF) or without any solvent at a temperature of around 45°C for 45 hours . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of N,N-dimethylprop-2-yn-1-amine hydrochloride involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process includes the use of advanced purification techniques such as distillation and recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylprop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form saturated amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) are commonly used.
Major Products Formed
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Forms saturated amines.
Substitution: Results in the formation of substituted amines and other derivatives.
Scientific Research Applications
N,N-Dimethylprop-2-yn-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethylprop-2-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. The presence of the dimethylamino group allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-propyn-1-amine: A closely related compound with similar chemical properties.
Propargylamine: The parent compound from which N,N-dimethylprop-2-yn-1-amine is derived.
Dimethylamine: A simpler amine that shares the dimethylamino group.
Uniqueness
N,N-Dimethylprop-2-yn-1-amine hydrochloride is unique due to its specific structure, which combines the properties of both propargylamine and dimethylamine. This unique combination allows it to participate in a variety of chemical reactions and makes it a valuable compound in organic synthesis and scientific research .
Properties
CAS No. |
51438-97-2 |
|---|---|
Molecular Formula |
C5H10ClN |
Molecular Weight |
119.59 g/mol |
IUPAC Name |
N,N-dimethylprop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9N.ClH/c1-4-5-6(2)3;/h1H,5H2,2-3H3;1H |
InChI Key |
KQXJWXLSFIZTOT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC#C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


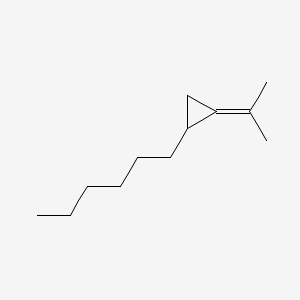
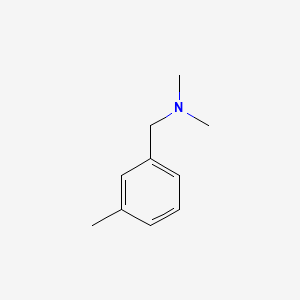
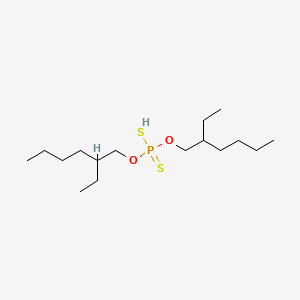
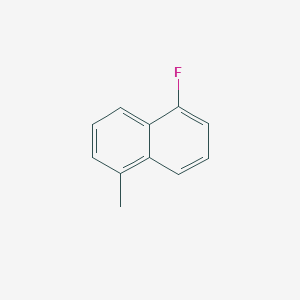
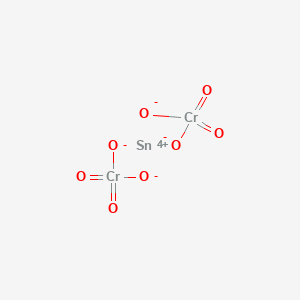

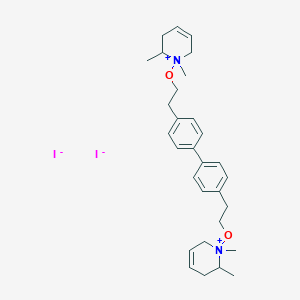
![2-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13751837.png)
